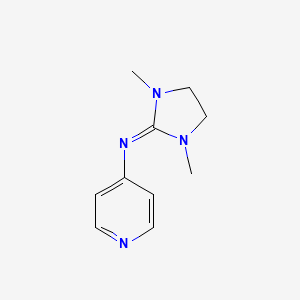

N-(1,3-Dimethyl-2-imidazolidinylidene)-4-pyridinamine

Description

N-(1,3-Dimethyl-2-imidazolidinylidene)-4-pyridinamine is a heterocyclic compound featuring a pyridinamine backbone substituted with a 1,3-dimethylimidazolidinylidene group at the amino position. This structure combines the aromatic pyridine ring with a bicyclic imidazolidinylidene moiety, imparting unique electronic and steric properties.

Properties

CAS No. |

207855-09-2 |

|---|---|

Molecular Formula |

C10H14N4 |

Molecular Weight |

190.25 g/mol |

IUPAC Name |

1,3-dimethyl-N-pyridin-4-ylimidazolidin-2-imine |

InChI |

InChI=1S/C10H14N4/c1-13-7-8-14(2)10(13)12-9-3-5-11-6-4-9/h3-6H,7-8H2,1-2H3 |

InChI Key |

PNLVPXRJLKJCRR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(C1=NC2=CC=NC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dimethyl-2-imidazolidinylidene)-4-pyridinamine typically involves the reaction of 1,3-dimethyl-2-imidazolidinone with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of N-(1,3-Dimethyl-2-imidazolidinylidene)-4-pyridinamine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dimethyl-2-imidazolidinylidene)-4-pyridinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

N-(1,3-Dimethyl-2-imidazolidinylidene)-4-pyridinamine has been studied for its potential as an antimicrobial agent. Research indicates that compounds with imidazolidine structures may exhibit significant activity against various bacterial and fungal strains. For instance, derivatives of this compound have shown efficacy in inhibiting the growth of certain pathogens, which could lead to the development of new antibiotics .

Cancer Treatment

The compound is also being investigated for its role in cancer therapy. Studies have indicated that certain imidazolidine derivatives can induce apoptosis in cancer cells, making them potential candidates for chemotherapeutic agents. The ability to modify the imidazolidine structure allows for the tuning of biological activity, enhancing selectivity towards cancerous cells while minimizing effects on normal cells .

Catalysis

Catalytic Applications

N-(1,3-Dimethyl-2-imidazolidinylidene)-4-pyridinamine serves as an effective catalyst in various organic reactions. Its unique structure allows it to stabilize transition states during chemical reactions, thereby increasing reaction rates and yields. For example, it has been used successfully in the synthesis of complex organic molecules where traditional catalysts may fail or produce lower yields .

Case Study: Synthesis of Pharmaceuticals

A notable case study involved the use of this compound as a catalyst in the synthesis of pharmaceutical intermediates. The reaction conditions were optimized to achieve high selectivity and yield, demonstrating the compound's versatility as a catalytic agent in pharmaceutical chemistry .

Solvent Properties

High-Performance Solvent

Due to its high dielectric constant and polarity, N-(1,3-Dimethyl-2-imidazolidinylidene)-4-pyridinamine can be utilized as a solvent in various chemical reactions. It provides an environment conducive to dissolving both organic and inorganic compounds, making it suitable for applications in polymer synthesis and other industrial processes .

| Property | Value |

|---|---|

| Dielectric Constant | High |

| Polarity | Polar Aprotic |

| Viscosity | Low |

| Toxicity | Moderate (skin contact) |

Mechanism of Action

The mechanism of action of N-(1,3-Dimethyl-2-imidazolidinylidene)-4-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 4-Pyridinamine Derivatives

The compound belongs to the 4-pyridinamine family, which includes numerous derivatives with substituents on the pyridine ring or the amino group. Key structural analogs and their properties are summarized below:

*Calculated molecular formula: C₉H₁₃N₅ (assuming imidazolidinylidene = C₃H₅N₂).

Key Structural and Functional Differences

- Bicyclic Moieties: The 1,3-dimethylimidazolidinylidene group in the target compound introduces conformational rigidity and enhanced π-stacking capability compared to simpler alkyl or aryl substituents (e.g., benzyl in ). This may improve bioavailability or target selectivity .

- Biological Activity: Memory Enhancement: 3-(1,2-Benzisoxazol-3-yl)-4-pyridinamine maleate demonstrated 33% scopolamine-induced memory deficit reversal at 10 mg/kg, comparable to the reference drug physostigmine . The target compound’s imidazolidinylidene group could modulate acetylcholine esterase inhibition similarly. Anti-inflammatory Potential: Benzisoxazole-containing analogs showed significant topical anti-inflammatory activity (e.g., -29% TPA-induced edema inhibition), suggesting the target compound may share such properties depending on substituent interactions .

Physicochemical Properties

- Melting Points: Simple 4-pyridinamine derivatives (e.g., 4-aminopyridine) melt at ~160°C, while bulkier analogs (e.g., ’s chloro-phenyl derivatives) exhibit higher melting points (268–287°C) due to increased molecular symmetry and intermolecular forces . The target compound’s melting point is likely intermediate, influenced by its planar imidazolidinylidene group.

- Solubility : The imidazolidinylidene moiety may enhance solubility in polar solvents compared to nitro- or benzyl-substituted analogs, which are more lipophilic .

Biological Activity

N-(1,3-Dimethyl-2-imidazolidinylidene)-4-pyridinamine, a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological properties. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 218.25 g/mol

- CAS Number : 302818-73-1

The compound features a pyridine ring substituted with an imidazolidinylidene moiety, which is crucial for its biological interactions.

N-(1,3-Dimethyl-2-imidazolidinylidene)-4-pyridinamine exhibits its biological effects primarily through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Antiproliferative Effects : Research indicates that this compound can reduce the viability of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Anticancer Activity

Several studies have evaluated the anticancer potential of N-(1,3-Dimethyl-2-imidazolidinylidene)-4-pyridinamine. Notably:

- Case Study 1 : A study demonstrated that the compound significantly inhibited the growth of breast cancer cell lines (MCF-7) with an IC value of 12 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

- Case Study 2 : In another experiment involving colon cancer cells (HT29), N-(1,3-Dimethyl-2-imidazolidinylidene)-4-pyridinamine exhibited a dose-dependent reduction in cell viability, with an IC value of 15 µM.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

- Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These results suggest that N-(1,3-Dimethyl-2-imidazolidinylidene)-4-pyridinamine possesses significant antimicrobial activity against both bacterial and fungal strains.

Pharmacokinetics

Understanding the pharmacokinetics of N-(1,3-Dimethyl-2-imidazolidinylidene)-4-pyridinamine is essential for assessing its therapeutic potential:

- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.

- Distribution : It shows a high volume of distribution, indicating extensive tissue binding.

- Metabolism : Preliminary studies suggest that it undergoes hepatic metabolism.

- Excretion : Primarily excreted via urine as metabolites.

Safety and Toxicology

Toxicological assessments indicate that N-(1,3-Dimethyl-2-imidazolidinylidene)-4-pyridinamine has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.